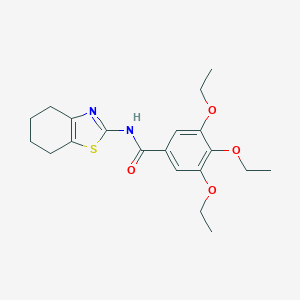
N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-4-phenylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-4-phenylbutanamide is a chemical compound that belongs to the class of organic compounds known as thiadiazoles. It is a synthetic compound that has been widely studied due to its potential applications in the field of medicinal chemistry.
Mecanismo De Acción
The exact mechanism of action of N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-4-phenylbutanamide is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes or proteins that are involved in the development and progression of various diseases. It may also modulate the activity of certain neurotransmitters in the brain, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-4-phenylbutanamide has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain, improve cognitive function, and inhibit the growth and proliferation of cancer cells. It has also been found to modulate the activity of certain neurotransmitters in the brain, which may contribute to its therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-4-phenylbutanamide is its potential use as a therapeutic agent for the treatment of various diseases. It has also been found to exhibit a wide range of biological activities, which makes it a promising candidate for further research. However, one of the limitations of this compound is its potential toxicity, which may limit its use in clinical settings.
Direcciones Futuras
There are several future directions for research on N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-4-phenylbutanamide. One area of research is the development of more efficient and cost-effective synthesis methods for this compound. Another area of research is the investigation of its potential use as a therapeutic agent for the treatment of various diseases, such as Alzheimer's disease, Parkinson's disease, and cancer. Furthermore, the mechanism of action of this compound needs to be further elucidated in order to fully understand its therapeutic potential.
Métodos De Síntesis
The synthesis of N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-4-phenylbutanamide involves the reaction of 5-isopropyl-1,3,4-thiadiazole-2-thiol with 4-bromobutyrophenone in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain the final compound.
Aplicaciones Científicas De Investigación
N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-4-phenylbutanamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties. It has also been investigated for its potential use as a therapeutic agent for the treatment of various diseases, such as Alzheimer's disease, Parkinson's disease, and cancer.
Propiedades
Nombre del producto |
N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-4-phenylbutanamide |
|---|---|
Fórmula molecular |
C15H19N3OS |
Peso molecular |
289.4 g/mol |
Nombre IUPAC |
4-phenyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)butanamide |
InChI |
InChI=1S/C15H19N3OS/c1-11(2)14-17-18-15(20-14)16-13(19)10-6-9-12-7-4-3-5-8-12/h3-5,7-8,11H,6,9-10H2,1-2H3,(H,16,18,19) |
Clave InChI |
GCKFZYXSBVTBPM-UHFFFAOYSA-N |
SMILES |
CC(C)C1=NN=C(S1)NC(=O)CCCC2=CC=CC=C2 |
SMILES canónico |
CC(C)C1=NN=C(S1)NC(=O)CCCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3,3-diphenylpropanamide](/img/structure/B216209.png)



![2,6-dichloro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B216217.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-phenoxybenzamide](/img/structure/B216218.png)
![N-{4-[(4-methylpiperidino)sulfonyl]phenyl}-9H-xanthene-9-carboxamide](/img/structure/B216219.png)
![3,4,5-Trimethoxy-N-(5-methoxymethyl-[1,3,4]thiadiazol-2-yl)-benzamide](/img/structure/B216220.png)
![N-[4-(dipropylsulfamoyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B216221.png)



![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B216230.png)
![N-{4-[(4-methylpiperidino)sulfonyl]phenyl}-2-phenyl-4-quinolinecarboxamide](/img/structure/B216231.png)